molecular formula C10H14N2O B3359169 5-(Pyridin-3-yl)pentanamide CAS No. 84200-04-4

5-(Pyridin-3-yl)pentanamide

Cat. No.: B3359169
CAS No.: 84200-04-4
M. Wt: 178.23 g/mol
InChI Key: BGLCIHJLPVKCOL-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)pentanamide is an organic compound that features a pyridine ring attached to a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)pentanamide typically involves the reaction of 4-(pyridin-3-yl)aniline with 5-bromovaleryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(Pyridin-3-yl)pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)pentanamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as ligands for dopamine receptors, influencing neurotransmitter activity in the brain . The compound’s structure allows it to bind to these receptors, modulating their activity and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-3-yl)pentanamide is unique due to its specific structure, which allows for selective interactions with biological targets such as dopamine receptors. This selectivity makes it a valuable compound in the development of new therapeutic agents.

Properties

IUPAC Name

5-pyridin-3-ylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-10(13)6-2-1-4-9-5-3-7-12-8-9/h3,5,7-8H,1-2,4,6H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLCIHJLPVKCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543792
Record name 5-(Pyridin-3-yl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84200-04-4
Record name 5-(Pyridin-3-yl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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